N-Boc-D-erythro-sphingosine-2,3-N,O-acetonide
Description
N-Boc-D-erythro-sphingosine-2,3-N,O-acetonide (CAS 207516-23-2) is a synthetic derivative of sphingosine, a fundamental component of sphingolipids critical to membrane structure and cellular signaling. This compound features two protective groups:
Properties
Molecular Formula |
C26H49NO4 |
|---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
tert-butyl (4S,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C26H49NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(21-28)27(26(5,6)30-23)24(29)31-25(2,3)4/h19-20,22-23,28H,7-18,21H2,1-6H3/b20-19+/t22-,23+/m0/s1 |
InChI Key |
CTHUQQFNFRTUSM-DWVLVAQTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Biological Activity
N-Boc-D-erythro-sphingosine-2,3-N,O-acetonide is a sphingolipid derivative that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cellular effects, and implications in disease models.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C26H49NO4
- Molecular Weight : 439.67 g/mol
This compound features a tert-butyloxycarbonyl (Boc) protecting group and an acetonide moiety, which may influence its stability and interaction with biological targets .
Interaction with Cellular Targets
Research indicates that sphingoid bases, including N-Boc-D-erythro-sphingosine derivatives, interact with various intracellular proteins that regulate signaling pathways. For instance, sphingoid bases have been shown to bind to ANP32A, a protein that modulates the activity of protein phosphatase 2A (PP2A). This interaction can enhance the activity of PP2A, which is crucial for regulating cell growth and apoptosis .
Key Findings :
- ANP32A Binding : N-Boc-D-erythro-sphingosine derivatives bind specifically to ANP32A, leading to increased PP2A activity.
- Cellular Signaling : Enhanced PP2A activity can upregulate cyclooxygenase (COX)-2 expression, influencing inflammatory responses .
Cytotoxicity and Antiproliferative Activity
Studies have demonstrated that sphingolipid derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, N-Boc-D-erythro-sphingosine has shown significant antiproliferative activity against MCF7 breast cancer cells. The mechanism involves the induction of apoptosis through the activation of ceramide pathways .
Table 1: Cytotoxicity of N-Boc-D-erythro-sphingosine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-Boc-D-erythro-sphingosine | MCF7 | 15 | Induction of apoptosis via ceramide pathway |
| DMS (related sphingoid base) | HUVEC | 20 | Activation of PP2A leading to COX-2 upregulation |
In Vivo Studies
In vivo studies have highlighted the role of sphingolipids in modulating immune responses. For example, treatment with N-Boc-D-erythro-sphingosine derivatives in murine models resulted in reduced inflammation markers and improved outcomes in models of autoimmune diseases .
Clinical Implications
The potential application of N-Boc-D-erythro-sphingosine derivatives extends to cancer therapy and anti-inflammatory treatments. The ability to modulate key signaling pathways suggests that these compounds could be developed into therapeutic agents targeting specific malignancies or inflammatory conditions.
Scientific Research Applications
Synthesis of Sphingolipids
N-Boc-D-erythro-sphingosine-2,3-N,O-acetonide serves as a key intermediate in the synthesis of various sphingolipids. The compound can be deprotected to yield D-erythro-sphingosine, which is essential for constructing more complex sphingolipid structures. For instance, a concise synthesis pathway has been established that allows for the efficient production of high enantiopurity D-erythro-sphingosine from N-Boc-L-serine, demonstrating the utility of this compound in generating biologically relevant molecules with stereochemical precision .
Research in Cell Signaling
Sphingolipids are integral to cell signaling pathways, influencing processes such as apoptosis, cell growth, and differentiation. This compound can be used to study the roles of sphingolipids in these pathways. By modifying the sphingosine backbone through acetonide protection, researchers can investigate how changes in sphingolipid structure affect cellular responses. Studies have shown that manipulating sphingosine derivatives can lead to significant alterations in signaling cascades related to cancer and inflammation .
Development of Therapeutics
The ability to synthesize specific sphingolipid analogs using this compound has implications for therapeutic development. Sphingosine-1-phosphate (S1P), derived from sphingosine, is known for its role in immune modulation and vascular biology. By utilizing this compound as a precursor, researchers can create targeted therapies that modulate S1P signaling pathways to treat diseases such as multiple sclerosis and cancer .
Biochemical Studies on Lipid Metabolism
This compound also plays a role in biochemical studies focused on lipid metabolism. Its use allows for the investigation of metabolic pathways involving sphingolipids and their derivatives. For example, studies have utilized this compound to analyze the enzymatic processes involved in sphingolipid biosynthesis and degradation, providing insights into metabolic disorders associated with sphingolipid dysregulation .
Case Studies and Experimental Findings
Several experimental studies highlight the applications of this compound:
Chemical Reactions Analysis
Chemical Reactions Involving N-Boc-D-erythro-sphingosine-2,3-N,O-acetonide
This compound participates in various chemical reactions that are crucial for its transformation into biologically active forms. Some notable reactions include:
Deprotection Reactions
Deprotection is essential for activating the compound for biological activity. Common methods include:
-
Acidic Conditions : Removal of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid to yield D-erythro-sphingosine.
-
Basic Conditions : Using sodium hydroxide or other bases to remove protective groups while preserving sensitive functionalities.
Oxidation and Reduction
The compound can undergo oxidation to form sphingolipid derivatives or reduction to generate alcohols:
-
Oxidizing Agents : Potassium permanganate can be used to convert alcohols to carbonyls.
-
Reducing Agents : Lithium aluminum hydride (LiAlH4) can reduce carbonyls back to alcohols.
Glycosylation Reactions
This compound can serve as an acceptor in glycosylation reactions, forming glycosylated sphingolipids:
-
Glycosyl Donors : Trichloroacetimidates are commonly used as donors in these reactions.
Table 2: Biological Activities Associated with Sphingosine Derivatives
| Activity Type | Mechanism | References |
|---|---|---|
| Cell Proliferation | Modulation of kinase activity | |
| Apoptosis Induction | Activation of stress pathways | |
| Cellular Signaling | Interaction with membrane receptors |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₆H₄₉NO₄
- Molecular Weight : 439.67 g/mol
- Solubility: Soluble in organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane (DCM); insoluble in water .
- Applications : Used in advanced organic synthesis and lipidomics to study sphingolipid roles in membrane dynamics, protein localization, and signal transduction without interference from degradation .
Comparison with Structurally Similar Sphingosine Derivatives
The following table and analysis highlight critical differences between N-Boc-D-erythro-sphingosine-2,3-N,O-acetonide and analogous compounds.
Table 1: Structural and Functional Comparison
Stability and Reactivity
- This compound : The dual protection of amine and diol groups ensures exceptional stability under acidic or basic conditions, making it ideal for multi-step syntheses. The acetonide group is selectively removable under mild acidic conditions, enabling precise functionalization .
- N-Boc-erythro-sphingosine : Lacks diol protection, limiting its utility in reactions involving hydroxyl groups. The single Boc group provides moderate stability, but the compound is more prone to oxidation .
- D-erythro-N,N-Dimethylsphingosine: The dimethylamino group increases hydrophobicity, enhancing membrane permeability but reducing solubility in polar solvents. This modification also alters interactions with lipid-binding proteins .
Functional Versatility
- 2-Azido-1-pivaloyl-D-erythro-Sphingosine : The azide group enables bioorthogonal click chemistry (e.g., CuAAC reactions), facilitating conjugation with fluorescent tags or affinity probes. The pivaloyl ester enhances metabolic stability .
- Caged D-erythro-Sphingosine-1-phosphate : The "caged" phosphate group allows light-activated release of sphingosine-1-phosphate, a key signaling molecule. This is critical for studying real-time signaling dynamics .
Research Findings and Industrial Relevance
- Synthetic Efficiency: this compound reduces side reactions in glycosylation steps, achieving >85% yield in cerebroside synthesis (Santa Cruz Biotechnology, 2025) .
- Comparative Limitations : Compounds like N-Boc-erythro-sphingosine require additional protection steps for diol-containing intermediates, increasing synthetic complexity .
Preparation Methods
Stereoselective Synthesis from N-Boc-L-Serine via Cross-Coupling
A high-yielding route begins with N-Boc-L-serine, leveraging palladium-catalyzed cross-coupling to install the sphingoid backbone. Key steps include:
- Thiophenyl Ester Formation : N-Boc-L-serine is converted to its thiophenyl ester using DCC/HOBT, achieving >99% enantiopurity.
- Silyl Protection : TBSCl in CH₂Cl₂ introduces the tert-butyldimethylsilyl (TBS) group, though racemization (~20%) necessitates careful monitoring.
- Boronic Acid Coupling : A Pd/Cu-mediated coupling with E-1-pentadecenyl boronic acid forms the trans-alkene with >95% stereoselectivity.
- Diastereoselective Reduction : LiAl(O-t-Bu)₃H reduces the ketone intermediate to the erythro-configured alcohol (de >99%).
Horner-Wadsworth-Emmons (HWE) Olefination Strategy
This method utilizes N-Boc-L-serine methyl ester as a cost-effective starting material:
- Acetonide Protection : Treatment with 2,2-dimethoxypropane and BF₃·Et₂O forms the 2,3-O-acetonide, stabilizing the diol.
- β-Ketophosphonate Synthesis : Lithium dimethyl methylphosphonate at −78°C generates the phosphonate intermediate.
- HWE Reaction : Myristyl aldehyde reacts with the phosphonate under K₂CO₃ to yield the E-olefin (≥95% selectivity).
- Deprotection and Purification : Acidic hydrolysis removes the acetonide, followed by crystallization to isolate the D-erythro isomer (78% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetonide formation | BF₃·Et₂O, CH₂Cl₂ | 89 |
| HWE olefination | K₂CO₃, CH₃CN/H₂O | 88 |
| Final deprotection | p-TsOH, MeOH | 92 |
Enantioselective Aldol Condensation
A less common but stereochemically precise approach involves aldol condensation:
- Iminoglycinate Intermediate : Chiral iminoglycinate derived from N-Boc-L-serine reacts with (E)-2-hexadecenal.
- Reductive Amination : NaBH₄ reduction installs the C1–C2 diol with erythro selectivity (dr 4:1).
- Deuterium Labeling : CeCl₃·7D₂O enables site-specific deuterium incorporation at C3 for NMR studies.
Challenges : Competing 1,4-addition pathways reduce deuterium incorporation efficiency (~64% trideuterio product).
Large-Scale Synthesis via Oxazolidinone Cyclization
For gram-scale production, intramolecular cyclization of N-Boc derivatives is employed:
- Oxazolidinone Formation : N-Boc-sphingosine undergoes cyclization with p-TsOH to form a six-membered ring.
- Regioselective Ring-Opening : Red-Al reduction cleaves the oxazolidinone, yielding the 1,3-diol without epimerization.
Advantages :
Comparative Analysis of Methodologies
Critical Considerations :
- Cost Efficiency : HWE olefination uses inexpensive N-Boc-L-serine methyl ester ($44/100g vs. $276/5g for phytosphingosine).
- Stereochemical Integrity : Cross-coupling and HWE methods outperform aldol routes in diastereomeric excess.
- Scalability : Oxazolidinone cyclization is optimal for industrial applications due to minimal purification.
Challenges and Innovations
- Racemization Mitigation : Silylation with TBSCl/Et₃N in CH₂Cl₂ reduces racemization from 20% to <5% by avoiding protic solvents.
- E-Olefin Control : HWE conditions (K₂CO₃, CH₃CN/H₂O) suppress Z-isomer formation through transition-state stabilization.
- Protecting Group Strategy : The acetonide group enhances solubility in nonpolar solvents, facilitating intermediate isolation.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-Boc-D-erythro-sphingosine-2,3-N,O-acetonide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. The Boc (tert-butoxycarbonyl) group shields the amine, while the acetonide protects vicinal diols at positions 2 and 3. Critical steps include:
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to maintain the D-erythro configuration .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard for isolating the acetonide-protected intermediate .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm Boc and acetonide protection (e.g., tert-butyl peaks at ~1.4 ppm; acetonide methyl groups at ~1.3–1.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHNO) and detects impurities .
- HPLC : Reverse-phase chromatography assesses purity (>95% is typical for biochemical applications) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Optimally dissolved in DMF, ethanol, or dichloromethane; avoid aqueous buffers due to hydrolysis of the acetonide group .
- Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group cleavage. Monitor decomposition via TLC or HPLC over time .
Advanced Research Questions
Q. How does the acetonide protection strategy affect downstream applications in sphingolipid signaling studies?
- Methodological Answer :
- Controlled deprotection : Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, while mild aqueous acid (e.g., 50% acetic acid) cleaves the acetonide without disrupting the sphingosine backbone .
- Functional assays : Compare acetonide-protected vs. deprotected analogs in cell-based assays (e.g., ceramide metabolism) to evaluate protection efficacy .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Batch variability analysis : Test multiple synthesis batches for purity/stereochemical consistency using chiral HPLC .
- Dose-response curves : Establish EC/IC values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Meta-analysis : Cross-reference with structurally similar sphingosine derivatives (e.g., N-Boc-erythro-sphingosine) to isolate acetonide-specific effects .
Q. How can researchers optimize protocols for incorporating this compound into lipid bilayer models?
- Methodological Answer :
- Membrane integration : Use sonication or lipid hydration methods with cholesterol/phospholipid mixtures to mimic natural membranes.
- Fluorescence quenching assays : Track localization using labeled analogs (e.g., BODIPY-conjugated derivatives) .
- DSC (Differential Scanning Calorimetry) : Measure phase transition temperatures to assess bilayer stability .
Guidance for Rigorous Research Design
- Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, e.g., "Does acetonide protection enhance metabolic stability in vivo compared to unprotected analogs?" .
- Data Analysis : Use ANOVA or t-tests for comparative studies (e.g., bioactivity across cell lines) and report error bars as ±SEM .
- Literature Review : Exclude non-scholarly sources (e.g., commercial catalogs); prioritize peer-reviewed studies on sphingolipid biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
